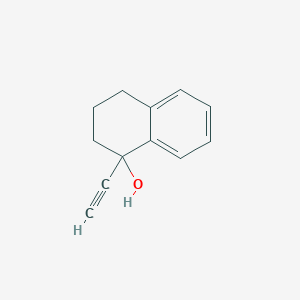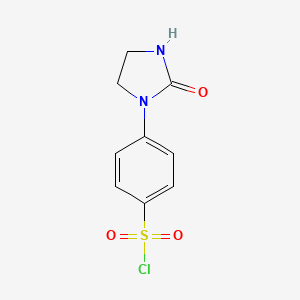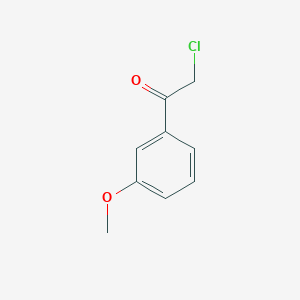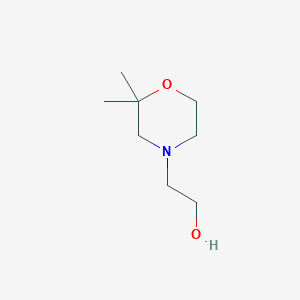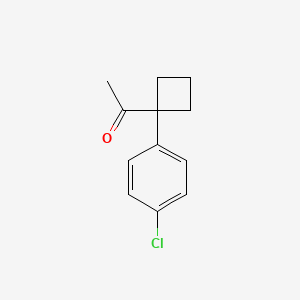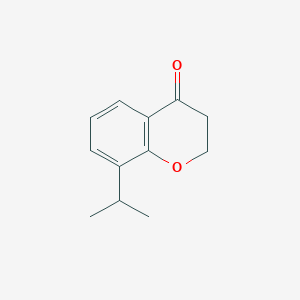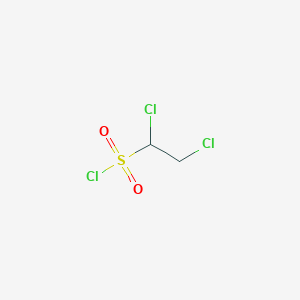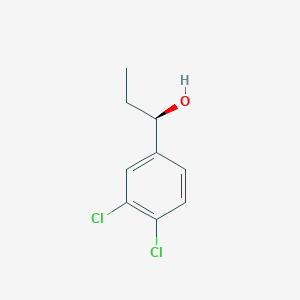
(1R)-1-(3,4-dichlorophenyl)propan-1-ol
Descripción general
Descripción
(1R)-1-(3,4-dichlorophenyl)propan-1-ol, or (1R)-DCPA, is a synthetic compound with a wide range of applications in scientific research. It is a chiral molecule, meaning that it has two different enantiomers, or mirror images, which have different physical and chemical properties. DCPA has been used in a variety of laboratory experiments, including studies of its biochemical and physiological effects on cells, tissues, and organisms.
Aplicaciones Científicas De Investigación
DCPA has been used in a variety of scientific research applications, including studies of its biochemical and physiological effects on cells, tissues, and organisms. It has been used to study the effects of chirality on the activity of enzymes, to study the effects of chirality on the binding of drugs to receptors, to study the effects of chirality on the transport of drugs across cell membranes, and to study the effects of chirality on the metabolism of drugs. DCPA has also been used to study the effects of chirality on the activity of enzymes involved in the biosynthesis of natural products, and to study the effects of chirality on the binding of drugs to proteins.
Mecanismo De Acción
DCPA is a chiral molecule, meaning that it has two different enantiomers, or mirror images, which have different physical and chemical properties. The different enantiomers of DCPA can have different effects on cells, tissues, and organisms, depending on the molecule with which they interact. For example, the enantiomers of DCPA can interact with different proteins to produce different biochemical effects, and can interact with different receptors to produce different physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCPA depend on the enantiomer that is present and the molecule with which it interacts. In general, the enantiomers of DCPA can interact with proteins to produce different biochemical effects, and can interact with receptors to produce different physiological effects. For example, DCPA has been shown to have an inhibitory effect on the activity of certain enzymes involved in the biosynthesis of natural products, and to have an inhibitory effect on the binding of certain drugs to proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of DCPA in laboratory experiments has several advantages, including its low cost and availability, its ease of synthesis, and its ability to be used in a variety of different experiments. However, there are also some limitations to using DCPA in laboratory experiments. For example, DCPA is a chiral molecule, meaning that the enantiomers of DCPA can have different effects on cells, tissues, and organisms. This can make it difficult to control the effects of DCPA in laboratory experiments, as the enantiomer that is present may not be the one that is desired.
Direcciones Futuras
The use of DCPA in scientific research has opened up a number of potential future directions for research. For example, further research could be conducted to study the effects of DCPA on the activity of enzymes involved in the biosynthesis of natural products, and to study the effects of DCPA on the binding of drugs to proteins. Additionally, further research could be conducted to study the effects of DCPA on the transport of drugs across cell membranes, and to study the effects of DCPA on the metabolism of drugs. Finally, further research could be conducted to study the effects of DCPA on the development and function of cells, tissues, and organisms.
Propiedades
IUPAC Name |
(1R)-1-(3,4-dichlorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYGECCAJOYJMK-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=C(C=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(3,4-dichlorophenyl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




